![molecular formula C13H10O2 B1334810 2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde CAS No. 400744-38-9](/img/structure/B1334810.png)

2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde

説明

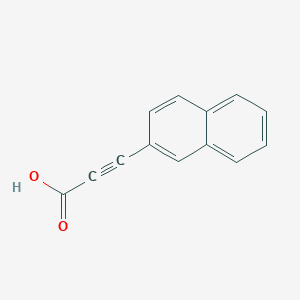

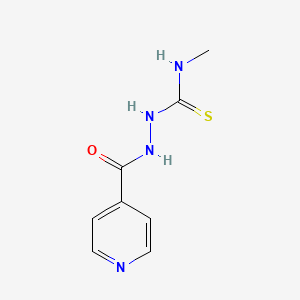

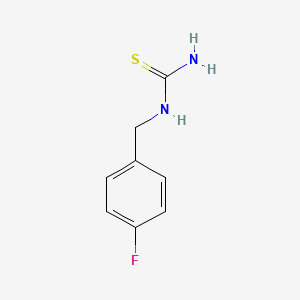

2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the formula C12H10O. It is also known by additional names such as [1,1’-biphenyl]-2-ol, o-phenylphenol, 2-hydroxybiphenyl, 2-biphenylol, 2-phenylphenol, o-hydroxybiphenyl, and 1-hydroxy-2-phenylbenzene . It is a derivative of biphenyl compounds, which are fundamental backbones in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .

Molecular Structure Analysis

The molecular structure of 2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde is characterized by a biphenyl backbone with a hydroxy group attached to one of the phenyl rings . The IUPAC Standard InChI for this compound is InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H .Physical And Chemical Properties Analysis

2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde has a molar mass of 170.211 . It has several thermophysical properties, including triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, density as a function of temperature and pressure, enthalpy of phase transition, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, viscosity, thermal conductivity, and enthalpy of formation .科学的研究の応用

Synthetic Organic Chemistry

- Field : Synthetic Organic Chemistry .

- Application : Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .

- Methods : The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction . Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are supported by their mechanistic pathways .

- Results : Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

Antibacterial Activity Evaluation

- Field : Medicinal Chemistry .

- Application : A series of biphenyl and dibenzofuran derivatives were designed and synthesized to evaluate their antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .

- Methods : The biphenyl and dibenzofuran derivatives were synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields (51–94% yield) .

- Results : Eleven compounds exhibited potent antibacterial activities. Among them, compounds 4′- (trifluoromethyl)- [1,1′-biphenyl]-3,4,5-triol (6i) and 5- (9H -carbazol-2-yl) benzene-1,2,3-triol (6m) showed the most potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis with MIC (minimum inhibitory concentration) values as low as 3.13 and 6.25 μg/mL, respectively .

Thermodynamic Property Analysis

- Field : Physical Chemistry .

- Application : The thermodynamic properties of biphenyl derivatives, including “2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde”, can be critically evaluated for various applications .

- Methods : These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results : The thermodynamic properties can provide valuable insights into the stability, reactivity, and other physical properties of the compound .

Antiviral Activity Evaluation

- Field : Medicinal Chemistry .

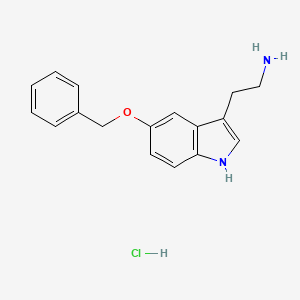

- Application : Indole derivatives, which can be synthesized from biphenyl compounds, have shown potent antiviral activities .

- Methods : Various indole derivatives were synthesized and tested in vitro for antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

- Results : Several indole derivatives showed potent antiviral activities with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Axial Chirality in Biaryl Compounds

- Field : Stereochemistry .

- Application : The preconditions required for the existence of axial chirality in biaryl compounds are discussed . Atropisomerism, a type of axial chirality in biphenyl molecules, is also discussed .

- Methods : The study of axial chirality in biaryl compounds involves the investigation of several metalated chemical reactions related to biphenyl scaffolds .

- Results : Understanding the axial chirality in biaryl compounds can help in the design and synthesis of new drugs and other biologically active compounds .

Biological and Medicinal Applications

- Field : Medicinal Chemistry .

- Application : Biphenyl structures play a crucial role in active pharmaceutical ingredients (APIs) . They are used in a large number of patented drugs and are broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

- Methods : The synthesis of these drugs involves various chemical reactions related to biphenyl scaffolds .

- Results : The synthesized compounds have shown noteworthy biological activities, such as the antipyretic properties of fenbufen and flurbiprofen and their role as non-steroidal anti-inflammatory drugs (NSAIDs) .

将来の方向性

Biphenyl compounds, including 2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde, have been a fundamental backbone in synthetic organic chemistry and natural products for many decades. They are omnipresent in medicinally active compounds, marketed drugs, and natural products . Therefore, the future directions of research on 2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde could involve exploring its potential applications in medicinal chemistry and drug development.

特性

IUPAC Name |

4-(2-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBVZTOUPUKBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401948 | |

| Record name | 2-(4-FORMYLPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Formylphenyl)phenol | |

CAS RN |

400744-38-9 | |

| Record name | 2-(4-FORMYLPHENYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1334727.png)

![5-Methoxybenzo[d]thiazole-2-thiol](/img/structure/B1334758.png)